N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-3-(m-tolyl)propanamide
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Overview
Description
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-3-(m-tolyl)propanamide is a synthetic organic compound that belongs to the class of amides This compound features a cyclohexyl ring substituted with a pyrimidin-2-yloxy group and a propanamide moiety attached to a m-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-3-(m-tolyl)propanamide typically involves multiple steps:
Formation of the pyrimidin-2-yloxy group: This can be achieved by reacting a suitable pyrimidine derivative with an alcohol under basic conditions.
Cyclohexyl ring functionalization: The cyclohexyl ring can be functionalized by introducing the pyrimidin-2-yloxy group through nucleophilic substitution.
Amide bond formation: The final step involves coupling the functionalized cyclohexyl derivative with m-tolylpropanoic acid using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the m-tolyl group, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.
Substitution: The pyrimidin-2-yloxy group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-3-(m-tolyl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-3-(p-tolyl)propanamide: Similar structure but with a p-tolyl group instead of m-tolyl.
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-3-(phenyl)propanamide: Similar structure but with a phenyl group instead of m-tolyl.
Uniqueness
The uniqueness of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-3-(m-tolyl)propanamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the pyrimidin-2-yloxy group and the m-tolyl moiety can confer unique properties compared to its analogs.
Properties
IUPAC Name |
3-(3-methylphenyl)-N-(4-pyrimidin-2-yloxycyclohexyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15-4-2-5-16(14-15)6-11-19(24)23-17-7-9-18(10-8-17)25-20-21-12-3-13-22-20/h2-5,12-14,17-18H,6-11H2,1H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKWAXFMUYZJTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)NC2CCC(CC2)OC3=NC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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